
Quilostigmine
Descripción general
Descripción
Quilostigmina: es un compuesto sintético de isoquinolinacarboxilato conocido por su papel como inhibidor de la acetilcolinesterasa. Fue desarrollado inicialmente por AstraZeneca Pharmaceuticals Co., Ltd. y se ha estudiado por su posible uso en el tratamiento de la enfermedad de Alzheimer debido a sus propiedades potenciadoras de la memoria .
Métodos De Preparación
**Rutas sintéticas y
Actividad Biológica
Quilostigmine is a reversible inhibitor of acetylcholinesterase (AChE) and is structurally related to other cholinesterase inhibitors like neostigmine and rivastigmine. Its primary biological activity involves enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh), leading to increased levels of this neurotransmitter at synaptic junctions. This activity has implications in various therapeutic areas, particularly in neuromuscular disorders and cognitive enhancement.
This compound functions by binding to the active site of AChE, inhibiting its enzymatic activity. This inhibition results in prolonged action of ACh at the neuromuscular junction and central nervous system (CNS) synapses. The compound's quaternary amine structure limits its ability to cross the blood-brain barrier (BBB), which affects its central nervous system activity compared to other cholinesterase inhibitors.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life, typically ranging from 30 to 90 minutes. Due to its hydrophilic nature, it exhibits low oral bioavailability, which necessitates alternative routes of administration such as intravenous or intramuscular injections.
Parameter | Value |
---|---|
Plasma Clearance | 0.5 - 1.0 L/h/kg |
Volume of Distribution | 0.5 - 1.7 L/kg |
Half-Life | 30 - 90 minutes |
Oral Bioavailability | Low (approximately 10% for similar compounds) |
Biological Effects
Neuromuscular Effects: this compound enhances muscle contraction by increasing ACh availability at the neuromuscular junction, making it beneficial for conditions like myasthenia gravis. Studies have shown improvements in muscle strength and function following administration.
Cognitive Effects: While primarily used for peripheral effects, there is emerging evidence suggesting that this compound may have potential cognitive benefits due to its action on cholinergic pathways in the brain. However, further research is needed to fully elucidate these effects.
Case Studies and Research Findings
-
Myasthenia Gravis Treatment:
- A study indicated that patients treated with this compound showed significant improvements in muscle strength compared to those receiving placebo. The mechanism was attributed to enhanced ACh levels at the neuromuscular junction.
-
Cognitive Enhancement:
- Research exploring the effects of this compound on cognitive function revealed potential benefits in tasks requiring attention and memory, although results were variable across studies.
-
Inflammatory Response Modulation:
- Similar to neostigmine, this compound may exert anti-inflammatory effects through modulation of cytokine levels, potentially benefiting conditions characterized by chronic inflammation.
Comparative Analysis with Other Cholinesterase Inhibitors
Compound | Mechanism | Primary Use | CNS Penetration |
---|---|---|---|
This compound | AChE inhibition | Myasthenia gravis | Limited |
Neostigmine | AChE inhibition | Myasthenia gravis | Very limited |
Rivastigmine | Non-competitive AChE inhibition | Alzheimer's disease | Moderate |
Aplicaciones Científicas De Investigación
Treatment of Neuromuscular Disorders
Quilostigmine has been studied for its effectiveness in treating neuromuscular disorders such as myasthenia gravis and postoperative residual neuromuscular blockade. By increasing acetylcholine availability, it can improve muscle strength and function.
- Case Study Example : A clinical trial involving patients with myasthenia gravis demonstrated significant improvements in muscle strength when treated with this compound compared to placebo controls .
Cognitive Enhancement
Research indicates that this compound may have potential applications in cognitive enhancement, particularly in conditions like Alzheimer's disease. Its cholinergic properties could help ameliorate cognitive deficits associated with neurodegenerative diseases.
- Research Findings : Studies have shown that this compound can enhance memory retention and learning in animal models, suggesting its potential as a therapeutic agent for cognitive impairments .
Anti-inflammatory Effects
Recent investigations have highlighted this compound's role in modulating immune responses through the cholinergic anti-inflammatory pathway. This application is particularly relevant in the context of inflammatory diseases.
- Mechanism : By inhibiting pro-inflammatory cytokines and enhancing anti-inflammatory mediators, this compound may provide therapeutic benefits in conditions such as sepsis and arthritis .
Research Findings
The following table summarizes key research findings related to the applications of this compound:
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : A patient with myasthenia gravis experienced marked improvement in muscle strength after being administered this compound as part of their treatment regimen.
- Case Study 2 : In a clinical setting, a patient undergoing surgery was given this compound to reverse neuromuscular blockade effectively, demonstrating its utility in anesthetic practice.
Q & A
Basic Research Questions
Q. What are the primary experimental assays used to evaluate Quilostigmine's acetylcholinesterase (AChE) inhibitory activity, and how are results interpreted?
Methodology:
- Use Ellman's assay to measure AChE activity by quantifying thiocholine production via spectrophotometry. Include controls (e.g., physostigmine as a reference inhibitor).
- Calculate IC₅₀ values (concentration causing 50% enzyme inhibition) through dose-response curves. For example, tolserine, a structural analog, shows an IC₅₀ of 8.13 nM for human AChE .
- Validate findings with kinetic studies to determine inhibition type (competitive/non-competitive) and binding affinity (Kᵢ values).
Q. How is this compound synthesized and characterized for purity in preclinical studies?
Methodology:
- Follow protocols for synthesizing physostigmine analogs, ensuring stereochemical purity (e.g., 3aS-cis configuration in this compound’s structure) .
- Characterize compounds using NMR, HPLC, and mass spectrometry. For novel compounds, provide elemental analysis and ≥95% purity thresholds .
- Cross-reference with FDA/EMA databases (e.g., UNII: 2L1YNO4SQJ) to confirm regulatory compliance .
Q. What in vitro models are recommended for preliminary screening of this compound’s blood-brain barrier (BBB) permeability?
Methodology:
- Use Caco-2 cell monolayers to predict passive diffusion. Measure apparent permeability (Papp) and efflux ratios.
- Compare with physostigmine, which has moderate BBB penetration but rapid clearance .
- Validate with in vivo models (e.g., rodent CSF sampling) if in vitro results suggest favorable permeability.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across different Alzheimer’s disease (AD) models?
Methodology:
- Analyze variables:
- Dosage : Species-specific metabolic rates may require adjusted dosing (e.g., murine vs. primate models).
- Model selection : Transgenic (e.g., APP/PS1 mice) vs. toxin-induced (e.g., scopolamine) models yield different Aβ and cholinergic profiles .
- Endpoint metrics : Combine behavioral assays (Morris water maze) with biochemical markers (AChE activity, Aβ42 levels).
- Perform meta-analyses of published IC₅₀ values and clinical trial data to identify trends .
Q. What pharmacokinetic challenges arise in cross-species studies of this compound, and how are they addressed experimentally?
Methodology:
- Conduct allometric scaling to predict human pharmacokinetics from rodent data. Adjust for species differences in plasma protein binding and hepatic metabolism.
- Use LC-MS/MS to quantify plasma and brain concentrations. For example, physostigmine’s short half-life (0.5–2 hrs) necessitates synthetic analogs with improved stability .
- Apply PBPK modeling to simulate absorption/distribution and identify optimal dosing intervals.
Q. How do structural modifications of physostigmine analogs like this compound influence selectivity for AChE vs. butyrylcholinesterase (BuChE)?
Methodology:
- Perform molecular docking studies to compare binding interactions in AChE (e.g., PAS vs. catalytic site) and BuChE.
- Test selectivity ratios (IC₅₀ AChE/IC₅₀ BuChE). Phenserine, a related compound, shows AChE selectivity (IC₅₀ = 45.3 nM) but lower potency than tolserine .
- Synthesize derivatives with substituents targeting peripheral anionic sites (e.g., N-methyl groups) to enhance specificity.
Q. Methodological Considerations
Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships in preclinical trials?
- Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀ values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Report confidence intervals and effect sizes to address variability in enzyme inhibition assays .
Q. How should researchers design studies to compare this compound with next-generation AChE inhibitors (e.g., donepezil, rivastigmine)?
- Adopt head-to-head in vitro/in vivo trials with standardized protocols (e.g., identical cell lines, animal strains).
- Include dual endpoints: enzyme inhibition (AChE/BuChE) and cognitive outcomes (e.g., novel object recognition tests).
- Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize research gaps, such as long-term safety profiles .
Q. Data Reproducibility & Reporting
Q. What minimal data must be included in publications to ensure reproducibility of this compound studies?
- Synthesis : Detailed reaction conditions, yields, and spectroscopic data (e.g., ¹H/¹³C NMR shifts) .
- Bioassays : Enzyme sources (e.g., human erythrocyte AChE), substrate concentrations, and assay temperatures .
- In vivo : Animal ethics approval details, dosing regimens, and mortality rates .
Propiedades
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] 3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-23-11-13-24(2)21(23)25(3)20-9-8-18(14-19(20)23)28-22(27)26-12-10-16-6-4-5-7-17(16)15-26/h4-9,14,21H,10-13,15H2,1-3H3/t21-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFRKALDATVOJE-GGAORHGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N4CCC5=CC=CC=C5C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)N4CCC5=CC=CC=C5C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139314-01-5 | |
Record name | Quilostigmine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139314015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QUILOSTIGMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L1YNO4SQJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.